molecular formula C13H18O B13654756 2-Methyl-1-phenylcyclohexanol CAS No. 15036-22-3

2-Methyl-1-phenylcyclohexanol

Cat. No.: B13654756
CAS No.: 15036-22-3
M. Wt: 190.28 g/mol
InChI Key: SMWRMTHIQDFNPL-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylcyclohexanol is an organic compound with the molecular formula C₁₃H₁₈O It is a secondary alcohol, characterized by a cyclohexane ring substituted with a methyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-phenylcyclohexanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-methylcyclohexanone. The reaction typically occurs in an anhydrous ether solvent under reflux conditions, followed by acidic workup to yield the desired alcohol .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-phenylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.

Major Products:

    Oxidation: 2-Methyl-1-phenylcyclohexanone or 2-Methyl-1-phenylcyclohexanoic acid.

    Reduction: 2-Methyl-1-phenylcyclohexane.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

2-Methyl-1-phenylcyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenylcyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound undergoes enzymatic transformations .

Comparison with Similar Compounds

  • 1-Methyl-2-phenylcyclohexanol
  • 2-Phenylcyclohexanol
  • 1-Phenylcyclohexanol

Comparison: 2-Methyl-1-phenylcyclohexanol is unique due to the presence of both a methyl and a phenyl group on the cyclohexane ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different stereochemistry and reactivity patterns, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

15036-22-3

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-methyl-1-phenylcyclohexan-1-ol

InChI

InChI=1S/C13H18O/c1-11-7-5-6-10-13(11,14)12-8-3-2-4-9-12/h2-4,8-9,11,14H,5-7,10H2,1H3

InChI Key

SMWRMTHIQDFNPL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C2=CC=CC=C2)O

Origin of Product

United States

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